1-[2-(4-ethoxyphenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-[2-(4-ethoxyphenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-[2-(4-ethoxyphenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization using hydrazine hydrate to form the triazole ring.
Final Product:
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-[2-(4-ethoxyphenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Hydrolysis: The carbohydrazide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and hydrazines.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, and catalysts such as acids or bases.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its biological activity.
Medicine: It is being investigated for its potential use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(4-ethoxyphenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[2-(4-ethoxyphenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide can be compared with other triazole derivatives, such as:
1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of carbohydrazide.
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Contains a methoxy group and a different triazole ring structure.
2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzimidazole: A benzimidazole derivative with similar ethoxyphenyl substitution.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N5O3 |
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Molecular Weight |
291.31 g/mol |
IUPAC Name |
1-[2-(4-ethoxyphenyl)-2-hydroxyethyl]triazole-4-carbohydrazide |
InChI |
InChI=1S/C13H17N5O3/c1-2-21-10-5-3-9(4-6-10)12(19)8-18-7-11(16-17-18)13(20)15-14/h3-7,12,19H,2,8,14H2,1H3,(H,15,20) |
InChI Key |
BURJVZFIGJJGJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NN)O |
Origin of Product |
United States |
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